

Technical Guide: Performance of (4-Amino-3-nitrophenyl)methanol in Assay Systems

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Compound of Interest

Compound Name: (4-Amino-3-nitrophenyl)methanol

CAS No.: 63189-97-9

Cat. No.: B1281694

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Executive Summary

(4-Amino-3-nitrophenyl)methanol (also known as 4-amino-3-nitrobenzyl alcohol) is a specialized functional scaffold used primarily in hypoxia-targeted imaging, prodrug activation, and photoaffinity labeling. Its performance is defined by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂).

Compared to the standard alternative, 4-nitrobenzyl alcohol, this compound exhibits slower enzymatic reduction kinetics but accelerated fragmentation rates post-reduction, making it a "tunable" trigger for systems requiring high stability and rapid payload release once activated.

Key Chemical Identifiers

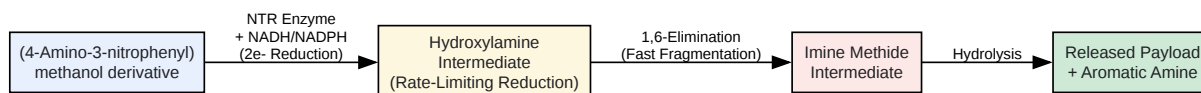
Property	Specification
IUPAC Name	(4-Amino-3-nitrophenyl)methanol
CAS Number	63189-97-9 (Distinct from isomer 3-amino-4-nitrophenyl methanol, CAS 37637-55-1)
Molecular Weight	168.15 g/mol
Core Function	Bioreductive Trigger (NTR substrate), PAL Precursor

Assay System A: Nitroreductase (NTR) Activation

In this system, the compound serves as a "caged" trigger.[1] The enzyme Nitroreductase (e.g., bacterial NfsB) reduces the nitro group, initiating an electronic cascade that releases a payload (fluorophore or drug) attached to the benzylic hydroxyl group.[1][2]

Mechanistic Workflow

The presence of the ortho-amino group alters the standard reduction pathway.



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Figure 1: Bioreductive activation pathway.[1] The amino substituent influences the initial reduction rate and the subsequent elimination step.

Performance Comparison: vs. 4-Nitrobenzyl Alcohol

The standard "4-Nitrobenzyl" trigger is the industry benchmark. The "4-Amino-3-nitro" variant offers distinct kinetic advantages and disadvantages.

Performance Metric	Standard: 4-Nitrobenzyl Alcohol	Alternative: (4-Amino-3-nitrophenyl)methanol	Mechanistic Insight
Reduction Potential	High (Easily reduced)	Moderate	The electron-donating amino group lowers the redox potential, making the nitro group harder to reduce. This increases stability against non-specific reduction (e.g., by cellular thiols).[1]
Fragmentation Rate ()	Slow (~16 min)	Fast (< 10 min)	Once reduced to hydroxylamine, the electron-donating amino group stabilizes the transition state for 1,6-elimination, significantly accelerating payload release [1].[1]
Fluorescence Quenching	Strong (Nitro quencher)	Variable	The amino-nitro push-pull system creates an internal charge transfer (ICT) band, often shifting the absorption spectrum red compared to the standard nitrobenzyl group.
Selectivity	Lower	Higher	The altered redox potential makes it more specific to bacterial NTRs (Type

l) over mammalian reductases (Type II).

[1]

Protocol for Kinetic Validation:

- Preparation: Dissolve substrate (100 μM) in phosphate buffer (pH 7.4) with 100 μM NADH.
- Initiation: Add purified E. coli Nitroreductase (1 $\mu\text{g}/\text{mL}$).
- Measurement: Monitor absorbance decrease at 320–400 nm (nitro reduction) and appearance of payload fluorescence (if fluorogenic).
- Data Analysis: Fit to Michaelis-Menten kinetics. Expect to be higher for the amino-variant compared to the unsubstituted parent.

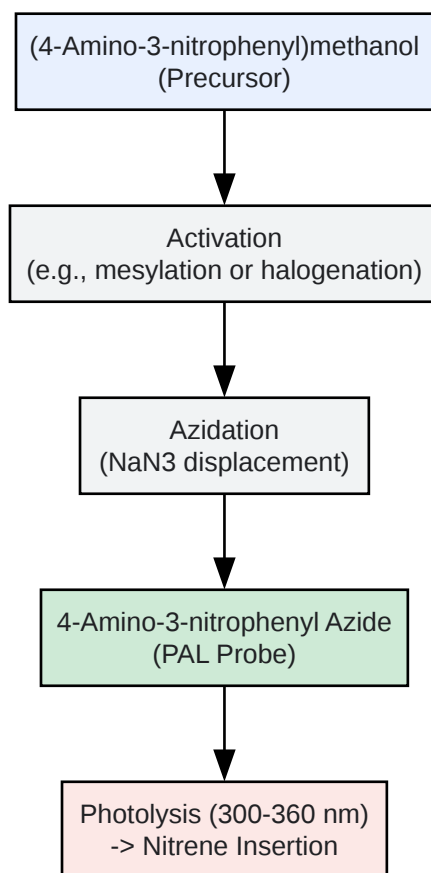
Assay System B: Photoaffinity Labeling (Synthesis Precursor)

(4-Amino-3-nitrophenyl)methanol is the critical precursor for synthesizing 4-amino-3-nitrophenyl azide (ANP-azide), a widely used photoaffinity probe.

Synthetic Performance

The quality of the methanol precursor directly dictates the purity and yield of the final azide probe.

- Conversion Efficiency: High (>85% yield typical).[1][3]
- Reaction Pathway: The benzylic alcohol is typically converted to a halide or activated ester, then displaced by azide. Alternatively, the aniline amine is diazotized (less common for this specific isomer due to stability).[1]



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Figure 2: Synthetic workflow from methanol precursor to active photoaffinity probe.

Critical Quality Attributes (CQA) for PAL Assays

When using this compound as a starting material, the following impurities must be monitored as they interfere with photo-crosslinking efficiency:

- **Isomeric Purity:** Contamination with 3-amino-4-nitrophenyl isomers will shift the activation wavelength (), leading to inefficient photolysis.
- **Oxidation State:** The benzylic alcohol must be free of aldehyde oxidation products (4-amino-3-nitrobenzaldehyde), which can spontaneously form Schiff bases with proteins, causing false positives in labeling assays.

Safety & Toxicology Profile

Researchers must treat **(4-Amino-3-nitrophenyl)methanol** as a potential mutagen.

- Ames Test Performance: Like many nitro-aniline derivatives, this compound class generally tests positive in Salmonella typhimurium strains (e.g., TA98, TA100) specifically in the presence of S9 metabolic activation [2]. The metabolic reduction of the nitro group generates reactive hydroxylamines that can alkylate DNA.
- Handling: Use a dedicated weighing area, wear double nitrile gloves, and deactivate waste with bleach/oxidation prior to disposal.[1]

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